molecular formula C33H39ClN2O9 B133607 Methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride CAS No. 107052-60-8

Methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride

Cat. No. B133607
M. Wt: 643.1 g/mol
InChI Key: DALXIXVMMSDZQU-FMJIVAGGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including the formation of intermediates and the use of protecting groups. For example, the synthesis of heteroanthracyclines involves multiple steps starting from a 5,8-dimethoxy-2-acetyltetralin, proceeding through various intermediates, and utilizing reagents like m-chloroperoxybenzoic acid for oxidation . Similarly, the synthesis of steroidal haptens involves selective reductions, formylations, and oximations . These methods could potentially be applied to the synthesis of the compound , considering its complex structure that likely requires a multi-step synthetic approach.

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of organic compounds. For instance, the structures of various allenes and their derivatives were elucidated using this method . The molecular structure of the compound could similarly be analyzed using X-ray crystallography to determine bond lengths, angles, and overall geometry, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of organic compounds is influenced by their functional groups and molecular structure. For example, the reactivity of diselenocarboxylate and selenothiocarboxylate salts was studied, showing that these compounds can undergo reactions like selenium-sulfur exchange and methylation . The compound , with its multiple methoxy groups and a carboxylate moiety, may exhibit unique reactivity patterns that could be studied through similar experimental approaches.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are important for their practical applications. The synthesis and characterization of benzofuran derivatives as anti-tumor agents provide insights into the relationship between structure and cytotoxic activity . The compound may also have specific physical and chemical properties that could be analyzed to predict its potential applications.

Scientific Research Applications

Mass Spectral Analysis

  • A study by Kametani et al. (1975) discusses the mass spectral analysis of reserpine derivatives, including methyl esters similar in structure to the chemical . They observed intermolecular transfer of the ester methyl group to the basic nitrogen of the yohimban system (Kametani et al., 1975).

Proton Affinities Analysis

  • Ghosh et al. (2008) determined the proton affinities of the N atoms in reserpine, a compound related to the chemical of interest. They used UV-vis absorption spectra and charge-transfer spectra in aqueous medium (Ghosh et al., 2008).

Synthesis and Biological Activity

  • Lovey and Pawson (1981) described the synthesis and biological activity of various analogues of methyl esters, focusing on their effects on chemically induced skin papillomas in mice. This research indicates the potential biological relevance of similar methyl ester compounds (Lovey & Pawson, 1981).

Chemical Compound Isolation

  • Amorim et al. (2014) isolated various compounds from Talinum triangulare, including new phaeophytins with structures related to the chemical . Their study highlights the importance of structural analysis in the isolation of complex organic compounds (Amorim et al., 2014).

properties

IUPAC Name

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALXIXVMMSDZQU-FMJIVAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541666
Record name (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dehydro Reserpine Chloride

CAS RN

107052-60-8
Record name (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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